Cas no 1361903-08-3 (4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetonitrile)

4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetonitrile
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- Inchi: 1S/C10H8F5N3/c11-9(12)8-7(10(13,14)15)6(3-17)5(1-2-16)4-18-8/h4,9H,1,3,17H2
- InChI Key: DGQOECRIHOFGBP-UHFFFAOYSA-N
- SMILES: FC(C1C(C(F)F)=NC=C(CC#N)C=1CN)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 321
- XLogP3: 0.9
- Topological Polar Surface Area: 62.7
4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022000399-1g |
4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetonitrile |
1361903-08-3 | 97% | 1g |
$1,780.80 | 2022-03-01 | |
Alichem | A022000399-500mg |
4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetonitrile |
1361903-08-3 | 97% | 500mg |
$1,048.60 | 2022-03-01 |
4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetonitrile Related Literature
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
Additional information on 4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetonitrile
Introduction to 4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetonitrile (CAS No. 1361903-08-3) and Its Emerging Applications in Chemical Biology
4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetonitrile, identified by the CAS number 1361903-08-3, is a sophisticated heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features—including a pyridine core substituted with an aminomethyl group, difluoromethyl, trifluoromethyl, and an acetonitrile moiety—exhibits a remarkable potential for diverse applications, particularly in the development of novel bioactive molecules.
The structural composition of 4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetonitrile imparts distinct chemical properties that make it a valuable scaffold for medicinal chemistry. The presence of fluorinated substituents, such as the difluoromethyl and trifluoromethyl groups, is particularly noteworthy. These fluorine atoms not only enhance the metabolic stability of the compound but also modulate its binding affinity to biological targets. In recent years, fluorinated compounds have been extensively studied for their ability to improve pharmacokinetic profiles, including bioavailability and duration of action, making them indispensable in drug design.
Moreover, the aminomethyl group in this compound serves as a versatile handle for further functionalization. This functionality allows chemists to easily attach other pharmacophores or linkers, enabling the synthesis of complex derivatives with tailored biological activities. Such modularity is crucial for exploring structure-activity relationships (SARs) and optimizing lead compounds for therapeutic purposes.
Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of 4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetonitrile as a key intermediate in drug discovery. Researchers have leveraged these tools to predict its interactions with various biological targets, including enzymes and receptors implicated in diseases such as cancer and inflammatory disorders. The acetonitrile substituent at the 5-position of the pyridine ring also contributes to the compound's solubility and reactivity, facilitating its incorporation into diverse synthetic pathways.
In the realm of oncology, fluorinated pyridines have emerged as promising candidates for antitumor agents. The electron-withdrawing nature of the difluoromethyl and trifluoromethyl groups enhances the lipophilicity of the molecule, promoting better cell membrane penetration—a critical factor for effective anticancer activity. Preclinical studies have demonstrated that derivatives of this scaffold exhibit inhibitory effects on kinases and other enzymes involved in tumor proliferation and survival. The aminomethyl group further allows for the introduction of protease inhibitors or other targeted therapies, expanding its therapeutic potential.
Another exciting application lies in the field of immunology. Emerging research suggests that modifications at the pyridine core can modulate immune responses by interacting with immune checkpoint proteins. The unique electronic distribution induced by fluorine substitution may fine-tune these interactions, offering new avenues for immunotherapy development. For instance, compounds derived from 4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetonitrile have shown promise in preclinical models as immunostimulants or immunosuppressants, depending on their specific structural configuration.
The synthesis of this compound also exemplifies modern organic chemistry techniques. Advanced methodologies such as transition-metal-catalyzed cross-coupling reactions and fluorination strategies have been employed to construct its complex framework efficiently. These synthetic approaches not only streamline production but also enable access to a wide range of analogs for high-throughput screening (HTS). The growing interest in flow chemistry has further accelerated the synthesis of such heterocycles, allowing for scalable and sustainable production processes.
From an industrial perspective, the demand for high-purity 4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetonitrile underscores its importance in pharmaceutical manufacturing. Quality control measures are rigorously implemented to ensure batch-to-batch consistency, critical for regulatory approval and commercialization. Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm structural integrity and purity.
The future directions of research involving this compound are multifaceted. Exploration into its role as a chiral building block could unlock new enantioselective drugs targeting specific stereochemistry-sensitive biological pathways. Additionally, investigating its behavior under various environmental conditions—such as stability in biological fluids—will provide insights into its pharmacokinetic behavior and potential side effects.
In conclusion,4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetonitrile (CAS No. 1361903-08-3) represents a cutting-edge chemical entity with far-reaching implications in drug discovery and development. Its unique structural attributes position it as a cornerstone molecule for designing next-generation therapeutics across multiple therapeutic domains. As research progresses, we can anticipate even more innovative applications emerging from this versatile scaffold.
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